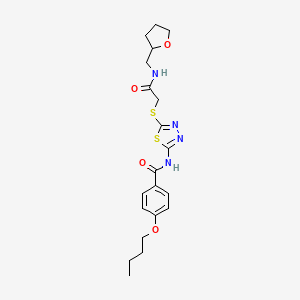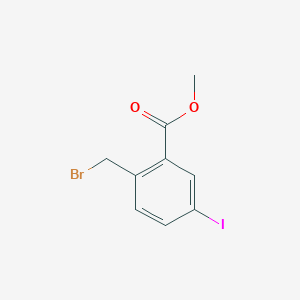
3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate is a complex organic compound that features both amide and carbamate functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and cyclohexyl groups contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate typically involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This method avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere . The reaction proceeds under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: For industrial production, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, ensuring a consistent supply of the compound for various applications.
化学反応の分析
Types of Reactions: 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide and carbamate groups into amines and alcohols, respectively.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines and alcohols.
科学的研究の応用
3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Its potential pharmacological properties make it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amide and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Cyclohexyl N-phenylcarbamate: Similar in structure but lacks the phenylpropanamido group.
N-cyclohexyl-3-phenylpropanamide: Similar but does not contain the carbamate group.
3-phenyl-N-{[1,3,3-trimethyl-5-(3-phenylpropanamido)cyclohexyl]methyl}propanamide: A more complex derivative with additional substituents.
Uniqueness: 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate is unique due to the presence of both amide and carbamate functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications in research and industry.
特性
IUPAC Name |
[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKLWPJLZXQOQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)

![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2436553.png)
![methyl 2-[(3-chloro-4-fluorophenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2436554.png)


![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2436568.png)
![N-(1-cyanocycloheptyl)-2-[4-[methyl(prop-2-enyl)sulfamoyl]anilino]acetamide](/img/structure/B2436569.png)
![1,1,2,2-Tetrafluoro-6-oxaspiro[3.4]octane-5,7-dione](/img/structure/B2436570.png)
